molecular formula C20H24FNO9 B162108 4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside CAS No. 135608-45-6

4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside

Cat. No. B162108
CAS RN: 135608-45-6
M. Wt: 441.4 g/mol
InChI Key: YSRAKFCQVMGVNH-LASHMREHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is a remarkable biomedical compound that garners attention for its multifaceted applications in combating infectious diseases . With definitive antimicrobial prowess, this compound showcases promising prospects as an antibiotic agent .


Molecular Structure Analysis

The molecular formula of this compound is C20H24FNO9 . The IUPAC name is (2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-fluorophenoxy)oxan-2-yl]methyl acetate .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 441.4 . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Glycosidase Inhibitors

4-Fluorophenyl derivatives, such as 4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-glucopyranoside, have been studied for their potential as glycosidase inhibitors. These compounds offer a way to measure the activity of enzymes like N-acetyl-α-D-glucosaminidase through fluorometric methods, which are crucial in understanding various biological processes (Chow & Weissmann, 1981).

Enzyme Substrate Interactions

Research involving compounds like 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside provides insights into enzyme-substrate interactions. These studies contribute to our understanding of how enzymes like lysozyme interact with substrates, furthering our knowledge in biochemistry and molecular biology (Delmotte, Privat, & Monsigny, 1975).

Synthesis of Complex Molecules

The synthesis of complex molecules, like uridine derivatives, has been explored using starting materials similar to 4-Fluorophenyl derivatives. These synthetic pathways contribute significantly to the field of organic chemistry and the development of novel compounds for various applications (Thomas, Abbas, & Matta, 1988).

Crystal Structure Analysis

The crystal structure of compounds like p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been determined, providing valuable information on molecular configurations and interactions. This is vital for the development of new materials and drugs (Peikow et al., 2006).

Chemical Synthesis Techniques

Advanced chemical synthesis techniques have been developed using derivatives of 4-Fluorophenyl compounds. These techniques are essential for creating complex molecular structures which have applications in various fields of chemistry and medicine (Warren et al., 1980).

Future Directions

Given its antimicrobial activity, this compound has promising prospects as an antibiotic agent . Future research could explore its potential applications in treating infectious diseases.

Mechanism of Action

Target of Action

It is known that this compound has significant biomedical applications and shows definitive antimicrobial prowess , suggesting that its targets may be related to microbial cells.

Mode of Action

Its chemical architecture presents an unparalleled ability to selectively target menacing microorganisms , indicating that it may interact with specific components of these cells to exert its effects.

Biochemical Pathways

Given its antimicrobial properties , it can be inferred that it may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or death.

Result of Action

Given its antimicrobial properties , it can be inferred that it likely results in the inhibition or death of microbial cells.

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-fluorophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRAKFCQVMGVNH-LASHMREHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)F)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.